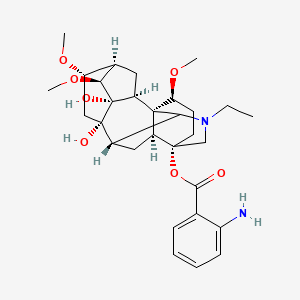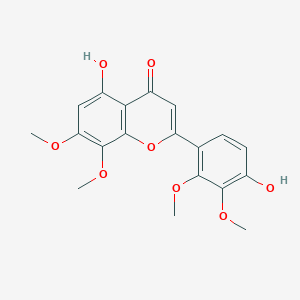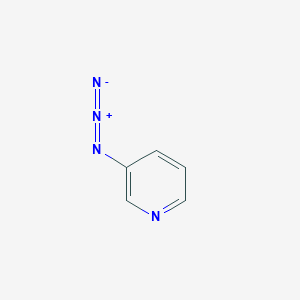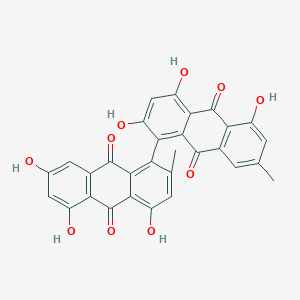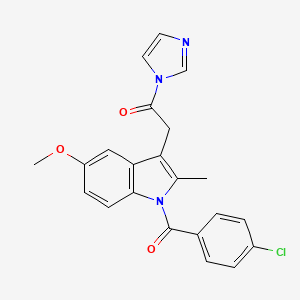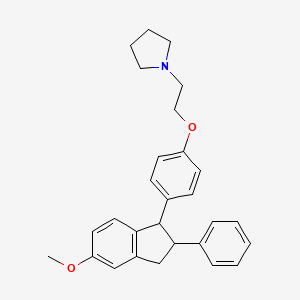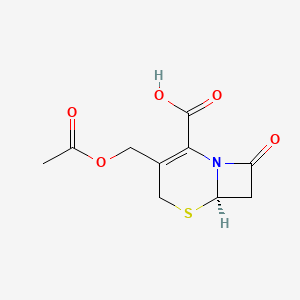
Cephalosporanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephalosporanic acid is a cephalosporin.
Wissenschaftliche Forschungsanwendungen
Enzymatic Conversion for Antibiotic Synthesis
- Semisynthetic cephalosporins are synthesized from 7‐amino cephalosporanic acid, which is obtained through the enzymatic conversion of cephalosporin C. This process is more efficient and environmentally friendly compared to the chemical method, as it avoids harsh conditions and toxic waste generation (Pollegioni et al., 2005).
Strategic Enzyme Manipulation
- The efficiency of producing semi-synthetic cephalosporins has been enhanced through protein engineering. By manipulating cephalosporin C acylase, researchers have significantly improved its specificity and activity, making the enzymatic conversion process more viable for industrial applications (Conti et al., 2014).
One-pot Bioconversion Processes
- Recent advancements have led to the development of one-pot enzymatic processes for converting cephalosporin C to 7-aminothis compound. This simplifies the manufacturing process and reduces costs, contributing to the more efficient production of cephalosporins (Tan et al., 2018).
Biochemical Analysis and Biodistribution Studies
- Research has been conducted on the biochemical properties and biodistribution of this compound derivatives. These studies are crucial for understanding the behavior of these compounds in biological systems and their potential therapeutic applications (Környei et al., 1994).
Recombinant Strains for Direct Fermentation
- Genetic engineering techniques have been employed to create recombinant strains of Acremonium chrysogenum, which can directly ferment 7-aminothis compound. This represents a significant advancement in the cost-effective and environmentally safe production of cephalosporins (You, 2011).
Eigenschaften
CAS-Nummer |
4704-60-3 |
|---|---|
Molekularformel |
C10H11NO5S |
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
(6R)-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO5S/c1-5(12)16-3-6-4-17-8-2-7(13)11(8)9(6)10(14)15/h8H,2-4H2,1H3,(H,14,15)/t8-/m1/s1 |
InChI-Schlüssel |
YGBFLZPYDUKSPT-MRVPVSSYSA-N |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H](CC2=O)SC1)C(=O)O |
SMILES |
CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




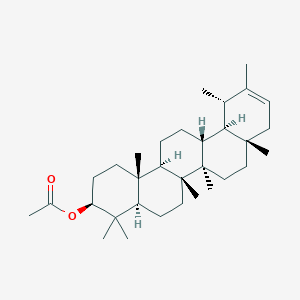
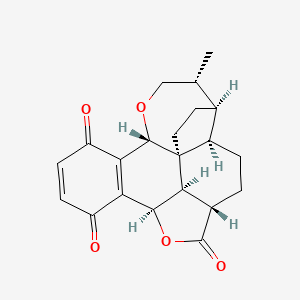

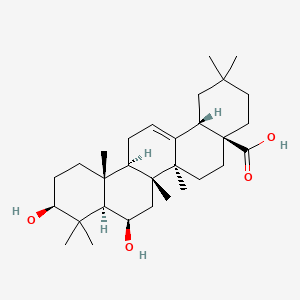
![3-Oxabicyclo[3.2.0]heptane](/img/structure/B1254630.png)
